Cas no 42839-22-5 (1-(Ethylsulfanyl)pyrrolidine-2,5-dione)
1-(Ethylsulfanyl)pyrrolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- N-Ethylthio-succinimid
- 1-(Ethylthio)pyrrolidine-2,5-dione
- DTXCID50443887
- DTXSID80493077
- 2,5-Pyrrolidinedione, 1-(ethylthio)-
- SCHEMBL11089620
- SBA83922
- 1-(Ethylsulfanyl)pyrrolidine-2,5-dione
- 42839-22-5
-
- MDL: MFCD33398865
- Inchi: 1S/C6H9NO2S/c1-2-10-7-5(8)3-4-6(7)9/h2-4H2,1H3
- InChI Key: WSTNGJSFVRYTDR-UHFFFAOYSA-N
- SMILES: S(CC)N1C(CCC1=O)=O
Computed Properties
- Exact Mass: 159.03539970Da
- Monoisotopic Mass: 159.03539970Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 62.7Ų
1-(Ethylsulfanyl)pyrrolidine-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1050882-10g |
N-Ethylthio-succinimid |
42839-22-5 | 95% | 10g |
$935 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1050882-5g |
N-Ethylthio-succinimid |
42839-22-5 | 95% | 5g |
$595 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1050882-10g |
N-Ethylthio-succinimid |
42839-22-5 | 95% | 10g |
$935 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1050882-5g |
N-Ethylthio-succinimid |
42839-22-5 | 95% | 5g |
$595 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1050882-10g |
N-Ethylthio-succinimid |
42839-22-5 | 95% | 10g |
$935 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1050882-5g |
N-Ethylthio-succinimid |
42839-22-5 | 95% | 5g |
$595 | 2025-02-24 |
1-(Ethylsulfanyl)pyrrolidine-2,5-dione Related Literature
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Sruthi Ann Alex,Jitendra Satija,Mohd Azeem Khan,Gopalkrishna M. Bhalerao,Sujay Chakravarty,Boobalan Kasilingam,A. Sivakumar,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2015,7, 5583-5592
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 1-(Ethylsulfanyl)pyrrolidine-2,5-dione
Introduction to 1-(Ethylsulfanyl)pyrrolidine-2,5-dione (CAS No. 42839-22-5)
1-(Ethylsulfanyl)pyrrolidine-2,5-dione, identified by its Chemical Abstracts Service (CAS) number 42839-22-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic sulfonamide derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a pyrrolidine core substituted with an ethylsulfanyl group at the 1-position and a 2,5-dione moiety, which contributes to its reactivity and versatility in synthetic chemistry.
The molecular structure of 1-(Ethylsulfanyl)pyrrolidine-2,5-dione consists of a five-membered ring containing nitrogen and sulfur atoms, with the ethylsulfanyl group (-SCH₂CH₃) attached to one carbon atom. The presence of the 2,5-dione functional group introduces two carbonyl (C=O) double bonds, making it a potential precursor for further functionalization. This structural motif is particularly intriguing because it combines the characteristics of sulfonamides and diones, which are well-known for their biological activity.
In recent years, there has been growing interest in exploring the pharmacological properties of sulfonamide derivatives. The ethylsulfanyl group in 1-(Ethylsulfanyl)pyrrolidine-2,5-dione may contribute to its interaction with biological targets by forming hydrogen bonds or participating in hydrophobic interactions. Such properties make it a valuable scaffold for designing novel therapeutic agents. For instance, sulfonamides are widely recognized for their antimicrobial and anti-inflammatory effects, while diones often exhibit cytotoxic activity against various cancer cell lines.
One of the most compelling aspects of 1-(Ethylsulfanyl)pyrrolidine-2,5-dione is its potential role as an intermediate in drug discovery. Researchers have been leveraging its structural features to develop new compounds with improved pharmacokinetic profiles and reduced side effects. The pyrrolidine ring is a common motif in bioactive molecules due to its ability to mimic natural amino acid residues and enhance binding affinity to biological receptors. Additionally, the ethylsulfanyl group can be modified further to introduce additional functional groups, allowing for fine-tuning of biological activity.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. A notable example is the investigation of pyrrolidine derivatives as kinase inhibitors. These compounds have shown promise in targeting aberrant signaling pathways involved in diseases such as cancer and inflammation. The unique combination of sulfur and oxygen atoms in 1-(Ethylsulfanyl)pyrrolidine-2,5-dione may enable it to interact with specific enzymes or receptors that play critical roles in disease mechanisms.
The synthesis of 1-(Ethylsulfanyl)pyrrolidine-2,5-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled chemists to produce complex molecules like this one with greater efficiency and precision. This has opened up new possibilities for exploring its chemical space and discovering novel derivatives with enhanced therapeutic potential.
In addition to its pharmaceutical applications, 1-(Ethylsulfanyl)pyrrolidine-2,5-dione may find utility in materials science and agrochemical research. The presence of both sulfur and oxygen atoms makes it a versatile building block for designing polymers or coordination complexes with specific properties. For example, metal complexes derived from this compound could exhibit catalytic activity or serve as sensors for environmental pollutants.
The future direction of research on 1-(Ethylsulfanyl)pyrrolidine-2,5-dione will likely focus on expanding its chemical diversity through structural modifications and exploring new synthetic pathways. Computational modeling techniques can aid in predicting the biological activity of derivatives before they are synthesized experimentally, saving time and resources. Furthermore, high-throughput screening methods may be employed to identify lead compounds that warrant further optimization.
In conclusion,1-(Ethylsulfanyl)pyrrolidine-2,5-dione (CAS No. 42839-22-5) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As our understanding of molecular interactions continues to evolve,1-(Ethylsulfanyl)pyrrolidine-2,5-dione will undoubtedly play a crucial role in advancing both academic research and industrial applications.
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